molecular formula C20H24N4OS B2590750 1-((1S,3s)-adamantan-1-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea CAS No. 2109459-32-5

1-((1S,3s)-adamantan-1-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea

Cat. No.: B2590750
CAS No.: 2109459-32-5
M. Wt: 368.5
InChI Key: GQSRGFJKRTULHV-UHFFFAOYSA-N
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Description

1-((1S,3s)-adamantan-1-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea is a complex organic compound that features a unique structure combining an adamantane moiety with a thiophene-pyrazine system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1S,3s)-adamantan-1-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea typically involves multiple steps:

    Formation of the Adamantane Derivative: The adamantane moiety is functionalized to introduce a suitable leaving group, such as a halide.

    Coupling with Thiophene-Pyrazine: The thiophene-pyrazine system is synthesized separately, often through a series of condensation reactions.

    Urea Formation: The final step involves the coupling of the adamantane derivative with the thiophene-pyrazine system in the presence of a urea-forming reagent, such as phosgene or a carbodiimide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-((1S,3s)-adamantan-1-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazine ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The adamantane moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation typically uses palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Reduced forms of the pyrazine ring.

    Substitution: Various substituted adamantane derivatives.

Scientific Research Applications

1-((1S,3s)-adamantan-1-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.

Mechanism of Action

The mechanism of action of 1-((1S,3s)-adamantan-1-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating certain biological pathways.

    Material Science: Its unique structure may impart specific physical or chemical properties to materials, such as increased stability or conductivity.

Comparison with Similar Compounds

Similar Compounds

    1-Adamantylurea: Similar in structure but lacks the thiophene-pyrazine system.

    Thiophene-Pyrazine Derivatives: Similar in structure but lack the adamantane moiety.

Uniqueness

1-((1S,3s)-adamantan-1-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea is unique due to the combination of the adamantane moiety with the thiophene-pyrazine system, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(1-adamantyl)-3-[(3-thiophen-2-ylpyrazin-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4OS/c25-19(24-20-9-13-6-14(10-20)8-15(7-13)11-20)23-12-16-18(22-4-3-21-16)17-2-1-5-26-17/h1-5,13-15H,6-12H2,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQSRGFJKRTULHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)NCC4=NC=CN=C4C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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